molecular formula C9H9N3O2 B13738810 1-ethyl-7-nitro-1H-benzo[d]imidazole

1-ethyl-7-nitro-1H-benzo[d]imidazole

Cat. No.: B13738810
M. Wt: 191.19 g/mol
InChI Key: QXPZUGAGIQNWMB-UHFFFAOYSA-N
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Description

1-Ethyl-7-nitro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the nitro group at the 7th position and the ethyl group at the 1st position makes this compound unique and potentially useful in various applications.

Preparation Methods

The synthesis of 1-ethyl-7-nitro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of o-phenylenediamine with ethyl nitroacetate, followed by cyclization and nitration. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the benzimidazole ring.

Industrial production methods may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize catalysts to enhance the reaction rate and selectivity, making the process more efficient and cost-effective.

Chemical Reactions Analysis

1-Ethyl-7-nitro-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agent and conditions used.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-ethyl-7-amino-1H-benzo[d]imidazole.

Scientific Research Applications

1-Ethyl-7-nitro-1H-benzo[d]imidazole has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be explored for similar therapeutic applications.

    Industry: It can be used in the development of dyes, pigments, and other functional materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-ethyl-7-nitro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

1-Ethyl-7-nitro-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives such as:

    1-Methyl-7-nitro-1H-benzo[d]imidazole: Similar structure but with a methyl group instead of an ethyl group.

    1-Ethyl-5-nitro-1H-benzo[d]imidazole: Nitro group at the 5th position instead of the 7th position.

    1-Ethyl-7-amino-1H-benzo[d]imidazole: Amino group instead of a nitro group at the 7th position.

The unique positioning of the nitro and ethyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H9N3O2

Molecular Weight

191.19 g/mol

IUPAC Name

1-ethyl-7-nitrobenzimidazole

InChI

InChI=1S/C9H9N3O2/c1-2-11-6-10-7-4-3-5-8(9(7)11)12(13)14/h3-6H,2H2,1H3

InChI Key

QXPZUGAGIQNWMB-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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